REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[NH2:12][CH2:13][CH2:14][CH2:15][NH2:16].N1C=CC=CC=1>CO>[NH2:12][CH2:13][CH2:14][CH2:15][NH:16][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1
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Name
|
|
Quantity
|
15.5 g
|
Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 1.5 hr
|
Duration
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1.5 h
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Type
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TEMPERATURE
|
Details
|
On cooling the mixture
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Type
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FILTRATION
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Details
|
the bulk of crystalline bi-product filtered off
|
Type
|
FILTRATION
|
Details
|
After filtering through `Hyflo` the solution
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Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
TEMPERATURE
|
Details
|
The pH was raised to 14, (NaOH)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (K2CO3)
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Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether/pentane
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCNC1=NC=C(C=C1C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |